7,8,9,10-Tetrahydro-benzo[a]pyren-7-ol
7,8,9,10-Tetrahydro-benzo[a]pyren-7-ol
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is a benzopyrene derivative that is activated by hepatic cytosol into electrophilic sulfuric acid esters, which are capable of forming covalent DNA adducts and inducing mutations.
Brand Name:
Vulcanchem
CAS No.:
6272-55-5
VCID:
VC0121283
InChI:
InChI=1S/C20H16O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,18,21H,2,5-6H2
SMILES:
C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O
Molecular Formula:
C20H16O
Molecular Weight:
272.3 g/mol
7,8,9,10-Tetrahydro-benzo[a]pyren-7-ol
CAS No.: 6272-55-5
Reference Standards
VCID: VC0121283
Molecular Formula: C20H16O
Molecular Weight: 272.3 g/mol
CAS No. | 6272-55-5 |
---|---|
Product Name | 7,8,9,10-Tetrahydro-benzo[a]pyren-7-ol |
Molecular Formula | C20H16O |
Molecular Weight | 272.3 g/mol |
IUPAC Name | 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |
Standard InChI | InChI=1S/C20H16O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,18,21H,2,5-6H2 |
Standard InChIKey | VKUQFYXBPGXTKI-UHFFFAOYSA-N |
SMILES | C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O |
Canonical SMILES | C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O |
Appearance | Assay:≥98%A crystalline solid |
Description | 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is a benzopyrene derivative that is activated by hepatic cytosol into electrophilic sulfuric acid esters, which are capable of forming covalent DNA adducts and inducing mutations. |
Synonyms | (RS)-7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol; (±)-7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol; 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene; NSC 30871 |
PubChem Compound | 97714 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume